molecular formula C13H18BrNO B8761364 (5-Bromo-2-(2-methylpiperidin-1-YL)phenyl)methanol

(5-Bromo-2-(2-methylpiperidin-1-YL)phenyl)methanol

Cat. No. B8761364
M. Wt: 284.19 g/mol
InChI Key: XXNLXGFATHQPGJ-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

To a solution of 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde (16.30 g; 57.76 mmol) in MeOH (300 mL) was added sodium borohydride (2.19 g; 57.76 mmol) at 5° C. in a portion-wise fashion and stirred for 30 min. After this time, reaction mixture was diluted with a saturated aqueous solution of NH4Cl (300 mL), extracted with EtOAc. The org layers were washed with aqueous solution of NH4Cl (150 mL), brine (300 mL), dried over MgSO4 and evaporated under vacuum to give the title compound as a yellow oil (15.9 g, 97%). LC/MS (Method A): 285.6 (M+H)+. HPLC (Method A): Rt 2.13 min (Purity: 94.9%).
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[CH3:16])=[C:6]([CH:9]=1)[CH:7]=[O:8].[BH4-].[Na+]>CO.[NH4+].[Cl-]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[CH3:16])=[C:6]([CH2:7][OH:8])[CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
16.3 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)N1C(CCCC1)C
Name
Quantity
2.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The org layers were washed with aqueous solution of NH4Cl (150 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CO)N1C(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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